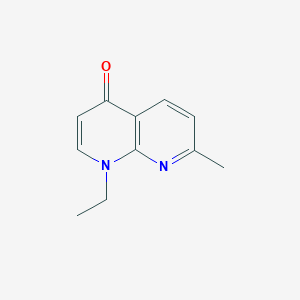

1-ethyl-7-methyl-1,8-naphthyridin-4-one

Descripción general

Descripción

1-ethyl-7-methyl-1,8-naphthyridin-4-one is a chemical compound known for its significant role in the pharmaceutical industry. It is a derivative of naphthyridine and is structurally related to quinolone antibiotics. This compound is often studied for its potential antibacterial properties and its ability to inhibit bacterial DNA synthesis.

Métodos De Preparación

The synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate naphthyridine derivative.

Ethylation: The naphthyridine derivative undergoes ethylation to introduce the ethyl group at the 1-position.

Oxidation: The compound is then oxidized to form the 4-oxo group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

1-ethyl-7-methyl-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits notable antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. Its structure allows it to inhibit bacterial DNA gyrase, a critical enzyme for DNA replication and transcription.

Case Study: Antibacterial Efficacy

A study evaluated various naphthyridine derivatives, including 1-ethyl-7-methyl-1,8-naphthyridin-4-one, against resistant bacterial strains. The results indicated that this compound showed superior activity compared to traditional antibiotics like ciprofloxacin and norfloxacin, particularly against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Ciprofloxacin (1 µg/mL) |

| Escherichia coli | 1 µg/mL | Norfloxacin (2 µg/mL) |

Antitubercular Activity

Recent research has identified naphthyridine derivatives as promising candidates for treating tuberculosis. The compound has shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis.

Case Study: Efficacy Against MDR-TB

A derivative of this compound was tested in vivo and demonstrated potent antitubercular activity, outperforming isoniazid in reducing bacterial load in infected tissues .

| Treatment Group | Bacterial Load Reduction | Control Group |

|---|---|---|

| Naphthyridine Derivative | 90% reduction | Isoniazid (70% reduction) |

Antiviral Properties

The compound has also been investigated for its antiviral properties. Specifically, it has shown potential in inhibiting HIV replication through mechanisms involving the inhibition of viral transcription processes.

Case Study: Anti-HIV Activity

In vitro tests revealed that certain derivatives of this compound exhibited potent anti-HIV activity by targeting the Tat-mediated transcription pathway .

| Compound | IC50 (µM) | Reference Drug |

|---|---|---|

| Naphthyridine Derivative | 0.15 | Zidovudine (0.5) |

Antiparasitic Activity

Naphthyridine derivatives have also been explored for their antiparasitic effects. Research indicates efficacy against protozoan parasites such as Trichomonas vaginalis.

Case Study: Antiparasitic Efficacy

In a study assessing the activity of various naphthyridine derivatives against Trichomonas vaginalis, the compound demonstrated comparable effectiveness to metronidazole .

| Compound | Activity Level | Comparison Drug |

|---|---|---|

| Naphthyridine Derivative | Moderate | Metronidazole |

Synthesis and Structural Modifications

The synthesis of this compound often involves modifications to enhance its pharmacological properties. Various synthetic routes have been developed to produce this compound with improved bioactivity.

Synthesis Overview

The synthesis typically involves:

- Condensation reactions between appropriate precursors.

- Functional group modifications to increase solubility and bioavailability.

For example, researchers have synthesized derivatives with substituents at various positions on the naphthyridine ring to optimize their antibacterial and antiviral activities .

Mecanismo De Acción

The mechanism of action of 1-ethyl-7-methyl-1,8-naphthyridin-4-one involves the inhibition of bacterial DNA polymerase (DNA gyrase). This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the cessation of bacterial growth and replication . The compound also interferes with nucleic acid and protein synthesis in certain microorganisms .

Comparación Con Compuestos Similares

1-ethyl-7-methyl-1,8-naphthyridin-4-one is similar to other quinolone antibiotics, such as nalidixic acid and ciprofloxacin. it is unique in its specific structural modifications, which may confer different antibacterial properties and spectrum of activity . Similar compounds include:

Nalidixic Acid: Another naphthyridine derivative with antibacterial properties.

Ciprofloxacin: A widely used quinolone antibiotic with a broader spectrum of activity.

Levofloxacin: A fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.

Actividad Biológica

1-Ethyl-7-methyl-1,8-naphthyridin-4-one is a compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from nalidixic acid, a well-known naphthyridine derivative. The synthesis may include:

- Starting Material : Nalidixic acid

- Reagents : Various alkylating agents and solvents

- Conditions : Temperature control and purification techniques such as chromatography

The molecular formula of this compound is with a molecular weight of approximately 200.24 g/mol. Its structure features a naphthyridine core which is crucial for its biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against gram-negative bacteria. It functions by inhibiting DNA synthesis through interference with DNA gyrase, similar to other naphthyridine derivatives like nalidixic acid. This mechanism leads to bacterial cell death by promoting the breakdown of bacterial DNA complexes.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Highly sensitive |

| Proteus mirabilis | Sensitive |

| Pseudomonas aeruginosa | Generally resistant |

Pharmacological Effects

The compound has shown promise in various therapeutic applications beyond antimicrobial activity. It has been investigated for:

- Anticancer Properties : Some studies indicate potential cytotoxic effects against cancer cell lines.

- Anti-inflammatory Activity : There are indications that it may modulate inflammatory pathways.

The primary mechanism of action for this compound involves:

- Inhibition of DNA Gyrase : By binding to the enzyme, it prevents the supercoiling necessary for DNA replication.

- Interference with Bacterial Cell Division : This leads to cell lysis and death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of naphthyridine derivatives, including this compound:

- Antimicrobial Screening : A study synthesized various naphthyridine derivatives and assessed their antimicrobial efficacy against standard bacterial strains. Results showed that modifications on the naphthyridine core significantly affected potency and selectivity towards target bacteria .

- Cytotoxicity Assays : Research indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This suggests a potential role in targeted cancer therapy.

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties highlighted favorable profiles for oral bioavailability and tissue distribution .

Propiedades

IUPAC Name |

1-ethyl-7-methyl-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-13-7-6-10(14)9-5-4-8(2)12-11(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFJOULNUAEAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C2=C1N=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145603 | |

| Record name | 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10299-49-7 | |

| Record name | 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.